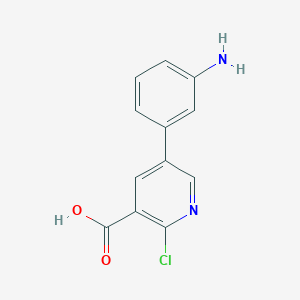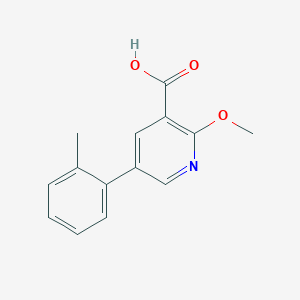
5-(3-Aminophenyl)-2-chloronicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminophenyl)-2-chloronicotinic acid, 95%, also known as 3-Amino-2-chloropyridine, is an organic compound with the molecular formula C6H5ClN2O. It is a white to off-white crystalline solid that is soluble in water, ethanol, and acetone. It is used in the synthesis of various organic compounds and has been studied extensively for its potential applications in medicinal chemistry, materials science, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
5-(3-Aminophenyl)-2-chloronicotinic acid, 95%, has been studied extensively for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, it has been used as a starting material in the synthesis of various drugs, such as anti-cancer agents and antifungal agents. In materials science, it has been used as a precursor for the synthesis of polymers and other materials. In biochemistry, it has been used to study the structure and function of proteins and enzymes.
作用機序
The mechanism of action of 5-(3-Aminophenyl)-2-chloronicotinic acid, 95%, is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also thought to inhibit the activity of other enzymes involved in signal transduction pathways, such as protein kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-2-chloronicotinic acid, 95%, are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes involved in signal transduction pathways, such as protein kinases. In addition, it has been shown to have a strong anti-inflammatory effect in animal models.
実験室実験の利点と制限
One of the main advantages of using 5-(3-Aminophenyl)-2-chloronicotinic acid, 95%, for laboratory experiments is its high purity and stability. It is also relatively easy to synthesize and is soluble in a variety of solvents, making it suitable for a wide range of applications. However, it is important to note that the compound is toxic and should be handled with care.
将来の方向性
The potential applications of 5-(3-Aminophenyl)-2-chloronicotinic acid, 95%, are vast and there are many possible future directions for research. These include further investigation into its mechanism of action, its potential use as a drug or drug precursor, and its potential use as a material for the synthesis of polymers. Additionally, further research could be conducted into its potential use as a diagnostic tool or biomarker, as well as its potential use in the development of new therapeutic agents.
合成法
The synthesis of 5-(3-Aminophenyl)-2-chloronicotinic acid, 95%, is typically achieved through the reaction of 3-aminopyridine and chloroacetic acid in the presence of a strong acid catalyst such as sulfuric acid. This reaction produces a chlorinated amide which can then be hydrolyzed to the desired product. The reaction is usually carried out at temperatures between 80-120°C for a period of 1-2 hours. The reaction can also be carried out in a solvent such as ethanol or acetonitrile.
特性
IUPAC Name |
5-(3-aminophenyl)-2-chloropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-10(12(16)17)5-8(6-15-11)7-2-1-3-9(14)4-7/h1-6H,14H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLJYZWVBVAPFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686944 |
Source


|
| Record name | 5-(3-Aminophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261904-28-2 |
Source


|
| Record name | 5-(3-Aminophenyl)-2-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














